molecular formula C12H17NO B6228124 [4-(cyclopentylamino)phenyl]methanol CAS No. 1566918-08-8

[4-(cyclopentylamino)phenyl]methanol

Cat. No. B6228124
CAS RN: 1566918-08-8
M. Wt: 191.3
InChI Key:
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Description

4-(Cyclopentylamino)phenylmethanol (4-CPA) is a synthetic compound derived from the cyclopentylamine group. It is an important intermediate in the synthesis of various organic compounds, and is used in the production of pharmaceuticals, agrochemicals, and other organic materials. 4-CPA has been studied extensively for its potential applications in a variety of scientific fields.

Mechanism of Action

[4-(cyclopentylamino)phenyl]methanol has been studied for its potential effects on enzymes, hormones, and other biochemical processes. Its mechanism of action is not yet fully understood, but it is believed to act as an inhibitor of certain enzymes, hormones, and other biochemical processes. For example, it is believed to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals, and the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone.
Biochemical and Physiological Effects
[4-(cyclopentylamino)phenyl]methanol has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals, and the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. In addition, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to have anti-cancer activity.

Advantages and Limitations for Lab Experiments

[4-(cyclopentylamino)phenyl]methanol is a relatively safe compound to use in laboratory experiments, as it is not toxic or flammable. It has a relatively low boiling point, which makes it easy to handle and store. However, it is important to note that [4-(cyclopentylamino)phenyl]methanol is a relatively expensive compound, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research on [4-(cyclopentylamino)phenyl]methanol. These include further research into its potential effects on enzymes, hormones, and other biochemical processes, as well as its potential as an anti-inflammatory agent and anti-cancer agent. Additionally, further research into its potential as a drug delivery system, or as a potential therapeutic agent, could be beneficial. Finally, further research into its potential applications in the production of pharmaceuticals, agrochemicals, and other organic materials could be beneficial.

Synthesis Methods

[4-(cyclopentylamino)phenyl]methanol is synthesized by a one-step reaction of cyclopentylamine with phenylmethanol. The reaction is catalyzed by a base, such as sodium or potassium hydroxide, and is conducted at a temperature of 80-90°C. The reaction yields a product that is pure [4-(cyclopentylamino)phenyl]methanol with a yield of 70-80%.

Scientific Research Applications

[4-(cyclopentylamino)phenyl]methanol has been studied extensively for its potential applications in a variety of scientific fields. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals, and as an inhibitor of the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. [4-(cyclopentylamino)phenyl]methanol has also been studied as an anti-inflammatory agent and as a potential anti-cancer agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(cyclopentylamino)phenyl]methanol involves the reduction of the corresponding nitro compound using a reducing agent.", "Starting Materials": [ "4-(cyclopentylamino)nitrobenzene", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "To a solution of 4-(cyclopentylamino)nitrobenzene in methanol, add sodium borohydride slowly with stirring.", "Heat the reaction mixture at reflux for several hours.", "Allow the reaction mixture to cool to room temperature and then add water.", "Extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain [4-(cyclopentylamino)phenyl]methanol as a white solid." ] }

CAS RN

1566918-08-8

Product Name

[4-(cyclopentylamino)phenyl]methanol

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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